molecular formula C15H10Cl2N2OS B2698844 2-(2,4-dichlorobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one CAS No. 879037-24-8

2-(2,4-dichlorobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one

Cat. No.: B2698844
CAS No.: 879037-24-8
M. Wt: 337.22
InChI Key: RHMPSDDBKNDTEL-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one is a pyridazinone derivative featuring a 2,4-dichlorobenzyl group at position 2 and a thiophen-2-yl substituent at position 4. Pyridazinones are heterocyclic compounds known for their diverse pharmacological and agrochemical applications, including antimicrobial, antifungal, and pesticidal activities .

Properties

IUPAC Name

2-[(2,4-dichlorophenyl)methyl]-6-thiophen-2-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2OS/c16-11-4-3-10(12(17)8-11)9-19-15(20)6-5-13(18-19)14-2-1-7-21-14/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHMPSDDBKNDTEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN(C(=O)C=C2)CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the Dichlorobenzyl Group: The dichlorobenzyl group can be introduced via nucleophilic substitution reactions, where a suitable dichlorobenzyl halide reacts with the pyridazinone intermediate.

    Attachment of the Thiophenyl Group: The thiophenyl group can be attached through cross-coupling reactions, such as Suzuki or Stille coupling, using thiophenyl boronic acids or stannanes as reagents.

Industrial Production Methods

Industrial production of 2-(2,4-dichlorobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts, solvents, and reaction conditions are carefully selected to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones, especially at the thiophenyl group.

    Reduction: Reduction reactions can target the pyridazinone core or the dichlorobenzyl group, leading to the formation of reduced derivatives.

    Substitution: The dichlorobenzyl and thiophenyl groups can participate in nucleophilic or electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halides, organometallic compounds, and nucleophiles are employed under conditions such as reflux or catalysis.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophenyl group may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the benzyl or thiophenyl moieties.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may result from the inhibition of key enzymes or disruption of microbial cell membranes. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Substituent Variations at Position 6

The thiophen-2-yl group distinguishes the target compound from analogs with other aryl or heteroaryl substituents:

  • Furan-2-yl analog (2-(3,4-dichlorobenzyl)-6-(2-furyl)pyridazin-3(2H)-one, CAS 898154-05-7): Replacing thiophene with furan reduces sulfur-mediated interactions but retains aromaticity. The oxygen atom in furan may decrease lipophilicity compared to thiophene .
  • This compound has a molecular weight of 357.23 g/mol and a predicted density of 1.25 g/cm³ .

Substituent Variations at Position 2

The 2,4-dichlorobenzyl group is critical for electronic and steric properties:

  • 3,4-Dichlorobenzyl analog (CAS 898154-05-7): Shifting chlorine atoms to the 3,4-positions alters steric hindrance and electronic distribution, which may affect binding to biological targets .

Physicochemical Properties

Key properties of the target compound and analogs are inferred from structural

Compound Molecular Formula Molecular Weight (g/mol) Predicted Density (g/cm³) Key Substituents
Target Compound C₁₅H₁₁Cl₂N₂OS 369.23 ~1.3 2,4-Cl₂-benzyl, thiophen-2-yl
2-(2,4-Dichlorobenzyl)-6-styryl analog C₁₉H₁₄Cl₂N₂O 357.23 1.25 Styryl group
6-(3,4-Dichlorophenyl) analog C₁₀H₆Cl₂N₂O 257.08 ~1.4 3,4-Cl₂-phenyl

Notes:

  • The thiophene substituent increases molecular weight compared to furan or phenyl analogs.
  • Chlorine atoms enhance density and boiling points due to increased molecular mass and polarity.

Biological Activity

2-(2,4-Dichlorobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one is a synthetic compound belonging to the pyridazinone class, characterized by its unique structure that combines a dichlorobenzyl moiety with a thiophene ring. This compound has garnered attention in recent years for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of 2-(2,4-dichlorobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one is C15H12Cl2N2OS, with a molecular weight of 341.24 g/mol. The presence of the dichlorobenzyl group is significant for its biological activity, potentially influencing its interaction with various biological targets.

PropertyValue
Molecular Formula C15H12Cl2N2OS
Molecular Weight 341.24 g/mol
CAS Number 2034262-41-2

Biological Activity Overview

Research indicates that compounds similar to 2-(2,4-dichlorobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties. The following sections summarize key findings related to its biological activity.

Antimicrobial Activity

Studies have demonstrated that pyridazinone derivatives possess significant antimicrobial properties. For instance, compounds with similar structural features have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

  • Mechanism of Action : The dichlorobenzyl group enhances lipophilicity, facilitating membrane penetration and increasing the compound's efficacy against microbial targets.

Antifungal Activity

Research indicates that this class of compounds can also inhibit fungal growth. For example, derivatives have been tested against Candida albicans and Aspergillus niger, showing promising results in inhibiting biofilm formation and growth.

  • Inhibition Concentrations : Minimum inhibitory concentrations (MICs) for related compounds have been reported in the range of 1.9 to 125 µg/mL against Pseudomonas aeruginosa biofilms .

Anticancer Properties

Recent studies suggest that pyridazinone derivatives may act as potential anticancer agents. The ability to induce apoptosis in cancer cells has been noted in several investigations.

  • Case Study : A study evaluating the cytotoxic effects of similar compounds on cancer cell lines indicated IC50 values ranging from 10 to 50 µM, suggesting moderate potency against specific cancer types .

Comparative Analysis of Biological Activities

CompoundAntimicrobial Activity (MIC)Antifungal Activity (MIC)Anticancer Activity (IC50)
2-(2,4-Dichlorobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-oneTBDTBDTBD
Similar Pyridazinones1.9–125 µg/mLVaries10–50 µM

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